Cyanoguanidine oxalate
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Overview
Description
Synthesis Analysis
The synthesis of cyanoguanidine involves a series of reactions. One method involves the reaction of a metal oxide with a source of carbon to produce a finely divided metal carbide at an elevated temperature. This is immediately reacted with nitrogen gas to form a metal cyanamide . Another method involves ion-exchange between azolium chloride or iodide with silver dicyanamide .
Molecular Structure Analysis
The molecular structure of cyanoguanidine has been studied extensively. It is known that the structures and stabilities of cyanoguanidine and its isomers are of significant interest .
Chemical Reactions Analysis
Cyanoguanidine oxalate can undergo various chemical reactions. For instance, it can react with water to decompose the metal carbide into acetylene and acetylene-related compounds and metal hydroxide . The oxalate ions are linked to negative side effects of certain drugs, including severe nerve pain characterized by allodynia .
Scientific Research Applications
Synthesis of Coordination Compounds
Cyanoguanidine is widely employed as a ligand in the synthesis of coordination compounds with transition metals . The synthesis and structure of several metal guanidinate and transition metal cyanoguanidine coordination compounds have been studied, which may display interesting magnetic and nonlinear optical properties .
Nitrogen-based Materials
Cyanoguanidine, as a nitrile derived from guanidine, has attracted attention in the field of nitrogen-based materials . These materials have widespread applications in basic research and applied fields .
3. Histamine H1 and H2 Receptor Antagonist A series of cyanoguanidines was synthesized by linking mepyramine-type H1 receptor antagonist substructures with roxatidine-, tiotidine-, or ranitidine-type H2 receptor antagonist moieties . These pharmacological hybrids combining H1R and H2R antagonistic activity could be used in the development of potential pharmacotherapeutic agents .
Ammonothermal Syntheses
Ammonothermal syntheses have been utilized to explore the feasibility of new guanidinates . A novel magnesium guanidinate phase, Mg (CN3H4)2, was obtained from guanidine precursors .
Aqueous Synthesis
For the stable ligand cyanoguanidine, aqueous synthesis is well suited and was used to good effect in the preparation of new transition metal cyanoguanidine compounds .
Production of Cyanoguanidine
Cyanoguanidine can be produced by using a source of energy to react a metal oxide with a source of nitrogen . This method could be used in the production of a composition comprising cyanoguanidine .
Safety And Hazards
properties
IUPAC Name |
2-cyanoguanidine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYGSSOKJQOGLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703307 |
Source
|
Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanoguanidine oxalate | |
CAS RN |
15895-49-5 |
Source
|
Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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